
醋酸曲安奈德
概述
描述
作用机制
Triamcinolone benetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation and immune responses .
实验室实验的优点和局限性
Triamcinolone benetonide has several advantages for use in lab experiments. It is a potent and selective anti-inflammatory agent that can be used to study the mechanisms of inflammation and immune response. It is also relatively stable and easy to handle. However, there are also some limitations to its use. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.
未来方向
There are several future directions for research involving Triamcinolone benetonide. One area of interest is the development of new formulations and delivery methods that can increase its efficacy and reduce its toxicity. Another area of interest is the investigation of its effects on different types of immune cells and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to identify new targets for drug development.
Conclusion:
In conclusion, Triamcinolone benetonide is a synthetic corticosteroid that has been used in scientific research for many years. It has a variety of biochemical and physiological effects and has been used to study the mechanisms of inflammation and immune response. While it has several advantages for use in lab experiments, there are also some limitations to its use. There are several future directions for research involving Triamcinolone benetonide, including the development of new formulations and delivery methods and the investigation of its effects on different types of immune cells.
科学研究应用
Triamcinolone benetonide has a wide range of scientific research applications, including:
安全和危害
生化分析
Biochemical Properties
Triamcinolone Benetonide interacts with various enzymes and proteins in the body. It binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene expression .
Cellular Effects
Triamcinolone Benetonide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can suppress the immune response by reducing the activity of the immune system, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Triamcinolone Benetonide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the glucocorticoid receptor, leading to a conformational change that allows it to translocate into the nucleus and bind to specific DNA sequences, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Triamcinolone Benetonide can change over time in laboratory settings. It is stable under normal conditions, but can degrade over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Triamcinolone Benetonide can vary with different dosages in animal models. At low doses, it can reduce inflammation and immune response, while at high doses, it can cause side effects such as immune suppression .
Metabolic Pathways
Triamcinolone Benetonide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it can affect the metabolism of carbohydrates, proteins, and lipids .
Transport and Distribution
Triamcinolone Benetonide is transported and distributed within cells and tissues. It can bind to transporters or binding proteins, and can affect its localization or accumulation. For instance, it can be transported into the nucleus where it exerts its effects .
Subcellular Localization
The subcellular localization of Triamcinolone Benetonide is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can bind to specific DNA sequences and affect gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Triamcinolone benetonide is synthesized through a series of chemical reactions involving triamcinolone acetonide and benzoyl-β-aminoisobutyrate. The synthesis typically involves the esterification of triamcinolone acetonide with N-benzoyl-2-methyl-β-alanine .
Industrial Production Methods
Industrial production of triamcinolone benetonide involves the use of various solvents and reagents to ensure the purity and stability of the compound. The process includes steps such as crystallization, filtration, and drying to obtain the final product .
化学反应分析
Types of Reactions
Triamcinolone benetonide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
相似化合物的比较
Similar Compounds
Triamcinolone acetonide: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic glucocorticoid used in various inflammatory and autoimmune conditions.
Prednisolone: A synthetic glucocorticoid used to treat a wide range of inflammatory and autoimmune diseases.
Uniqueness
Triamcinolone benetonide is unique due to its specific esterification with N-benzoyl-2-methyl-β-alanine, which enhances its stability and bioavailability compared to other glucocorticoids .
属性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPYYARYIIWJZ-CYEPYHPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026586 | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31002-79-6 | |
| Record name | Triamcinolone benetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone benetonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone benetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE BENETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



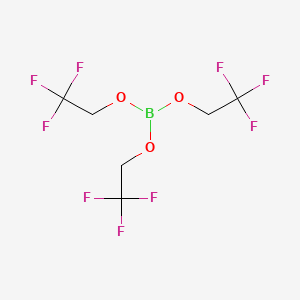
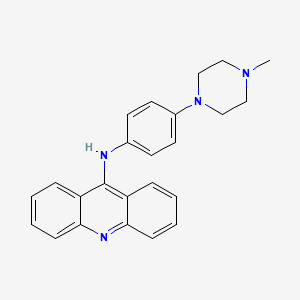

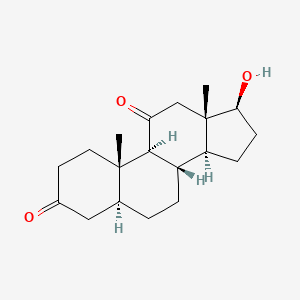


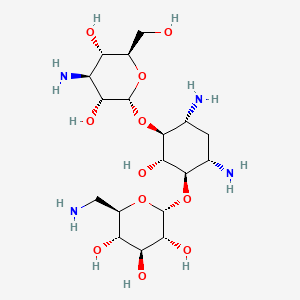
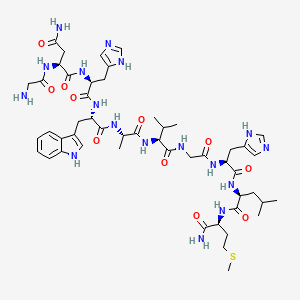
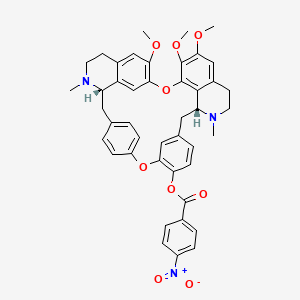
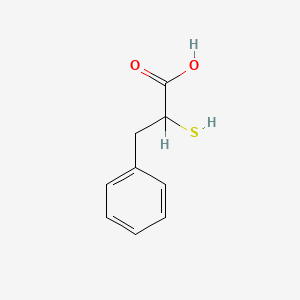


![5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B1662686.png)
